2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline
Description
2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline is an organic compound that features a bromine atom, a methylsulfonyl group, and a triazole ring attached to an aniline core
Properties
IUPAC Name |
2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2S/c1-16-7-14-10(15-16)6-13-11-8(12)4-3-5-9(11)19(2,17)18/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXCEBSABLGCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CNC2=C(C=CC=C2Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline typically involves multiple steps:
Methylsulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.
Triazole Formation: The triazole ring can be formed through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Final Coupling: The final step involves coupling the triazole moiety to the brominated and methylsulfonylated aniline using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom or the triazole ring, potentially leading to debromination or ring-opening reactions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Debrominated or ring-opened products.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: It can interact with specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
Pathways Involved: The compound may affect various biochemical pathways, including signal transduction and metabolic processes, depending on its target.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline
- 2-chloro-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline
- 2-bromo-6-methylsulfonyl-N-[(1-ethyl-1,2,4-triazol-3-yl)methyl]aniline
Uniqueness
2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline is unique due to the specific positioning of the bromine and methylsulfonyl groups, which can influence its reactivity and interaction with biological targets. The presence of the triazole ring also adds to its versatility in forming various derivatives with potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
